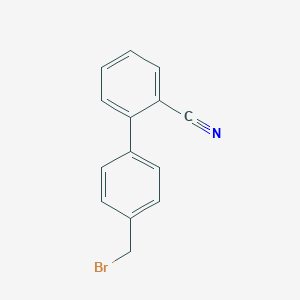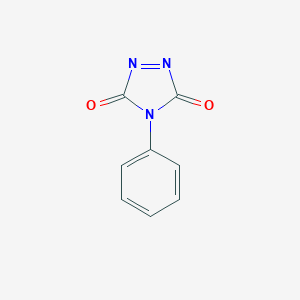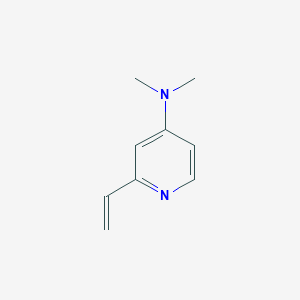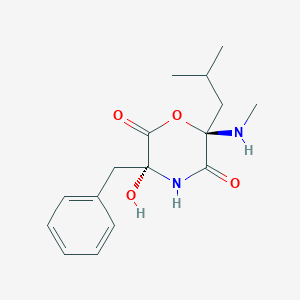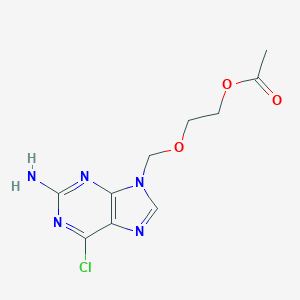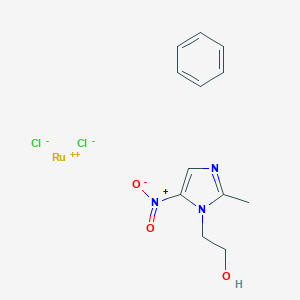
Ruthenium-metronidazole complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium-metronidazole complex is a novel compound that has been synthesized for potential applications in cancer treatment. This complex is formed by the coordination of ruthenium with metronidazole, a well-known antibiotic drug that is commonly used to treat bacterial infections. The unique properties of this complex make it a promising candidate for cancer therapy, as it has been shown to exhibit potent cytotoxicity against cancer cells.
作用機序
The exact mechanism of action of the ruthenium-metronidazole complex is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. By inducing the production of ROS, the ruthenium-metronidazole complex can selectively target cancer cells and induce cell death.
生化学的および生理学的効果
The ruthenium-metronidazole complex has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, the complex has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of the ruthenium-metronidazole complex is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, the complex may be difficult to synthesize and purify, and may require specialized equipment and expertise. Additionally, the complex may have limited solubility in certain solvents, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on the ruthenium-metronidazole complex. One area of focus is the development of new cancer treatments based on the complex. This may involve further optimization of the synthesis method, as well as testing the complex in animal models of cancer. Additionally, there may be potential applications of the complex in other areas of medicine, such as antimicrobial therapy or imaging.
Conclusion:
In conclusion, the ruthenium-metronidazole complex is a promising new compound that has potential applications in cancer therapy. Its unique properties, including its potent cytotoxicity against cancer cells, make it a promising candidate for further research and development. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this complex, and it may have applications beyond cancer therapy as well.
合成法
The synthesis of the ruthenium-metronidazole complex involves the coordination of ruthenium with metronidazole. This is achieved through a series of chemical reactions that involve the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the complex, but generally involves the use of a ruthenium precursor and metronidazole in the presence of a suitable solvent.
科学的研究の応用
The ruthenium-metronidazole complex has been extensively studied for its potential use in cancer therapy. Research has shown that the complex exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new cancer treatments.
特性
CAS番号 |
142012-12-2 |
|---|---|
製品名 |
Ruthenium-metronidazole complex |
分子式 |
C12H15Cl2N3O3Ru |
分子量 |
421.2 g/mol |
IUPAC名 |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChIキー |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
正規SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
同義語 |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



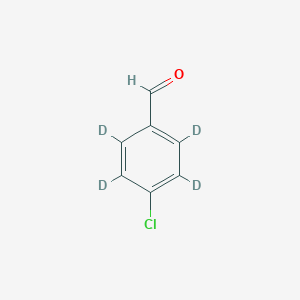
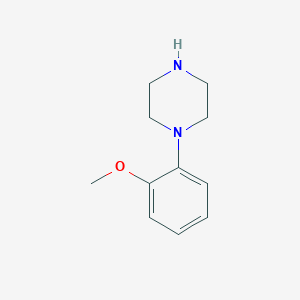
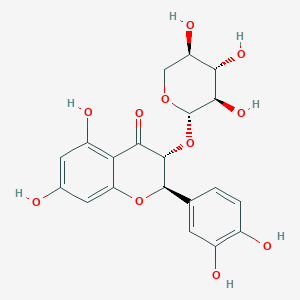
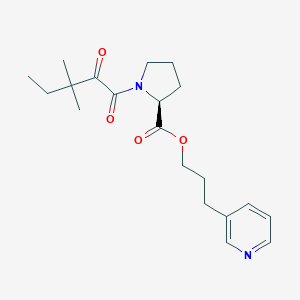
![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
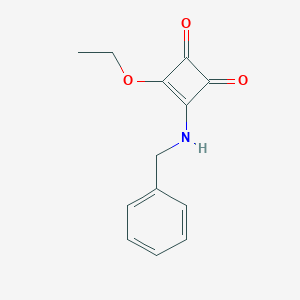
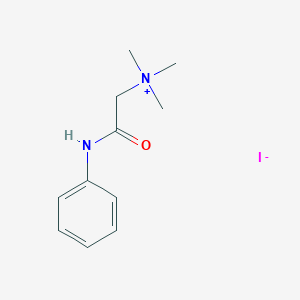
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
